molecular formula C11H12F3N B13033905 (2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine

(2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine

Cat. No.: B13033905
M. Wt: 215.21 g/mol
InChI Key: BMFMBAOAVMXYHL-SNVBAGLBSA-N
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Description

(2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine is a compound of interest in various fields of chemistry and biology due to its unique structural features and potential applications. The presence of difluoromethyl and fluorophenyl groups in its structure imparts distinct chemical properties that make it valuable for research and industrial purposes.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling, potassium permanganate for oxidation, and sodium methoxide for nucleophilic substitution. Reaction conditions typically involve mild temperatures and pressures to maintain the integrity of the difluoromethyl and fluorophenyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols. Substitution reactions can lead to various substituted pyrrolidine derivatives.

Scientific Research Applications

(2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl and fluorophenyl groups enhance binding affinity and selectivity, allowing the compound to modulate specific biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic processes and cellular functions .

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[5-(trifluoromethyl)-2-fluorophenyl]pyrrolidine: Similar structure but with a trifluoromethyl group instead of difluoromethyl.

    (2S)-2-[5-(difluoromethyl)-2-chlorophenyl]pyrrolidine: Contains a chlorophenyl group instead of fluorophenyl.

    (2S)-2-[5-(difluoromethyl)-2-bromophenyl]pyrrolidine: Contains a bromophenyl group instead of fluorophenyl.

Uniqueness

The uniqueness of (2S)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine lies in its specific combination of difluoromethyl and fluorophenyl groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable for applications requiring high selectivity and binding affinity .

Properties

Molecular Formula

C11H12F3N

Molecular Weight

215.21 g/mol

IUPAC Name

(2R)-2-[5-(difluoromethyl)-2-fluorophenyl]pyrrolidine

InChI

InChI=1S/C11H12F3N/c12-9-4-3-7(11(13)14)6-8(9)10-2-1-5-15-10/h3-4,6,10-11,15H,1-2,5H2/t10-/m1/s1

InChI Key

BMFMBAOAVMXYHL-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C=CC(=C2)C(F)F)F

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2)C(F)F)F

Origin of Product

United States

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